molecular formula C10H18N3O6P B12770671 1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine CAS No. 1312776-50-3

1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine

Cat. No.: B12770671
CAS No.: 1312776-50-3
M. Wt: 307.24 g/mol
InChI Key: VLXLHNRGQDFHAA-QMMMGPOBSA-N
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Description

Preparation Methods

The synthesis of 1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine involves several steps. The key synthetic route includes the reaction of cytosine with an appropriate phosphonate ester under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and an organic solvent, such as dimethylformamide. The reaction is carried out at a temperature range of 0-25°C to ensure the stability of the intermediate products .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified nucleoside analogs with altered functional groups .

Scientific Research Applications

1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The compound targets viral DNA polymerase, an enzyme crucial for the replication of viral DNA. By inhibiting this enzyme, the compound effectively prevents the proliferation of the virus .

Comparison with Similar Compounds

1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine is similar to other nucleoside analogs such as cidofovir and acyclovir. it is unique in its specific structure, which includes an ethylphosphonomethoxy group that enhances its stability and bioavailability. Similar compounds include:

This compound’s unique structure and properties make it a valuable tool in scientific research and potential therapeutic applications.

Biological Activity

1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine is a nucleotide analogue that has gained attention for its potential therapeutic applications, particularly in antiviral treatments. Its structural similarities to established antiviral agents, such as cidofovir, suggest a promising role in combating viral infections, especially those caused by cytomegalovirus (CMV) and other herpesviruses.

  • Molecular Formula : C10H18N3O6P
  • Molecular Weight : Approximately 315.2176 g/mol
  • CAS Number : 1312776-50-3

The primary mechanism of action for this compound involves:

  • Incorporation into Viral DNA : The compound is incorporated into the viral DNA during replication.
  • Chain Termination : The modified structure leads to premature termination of the DNA chain, inhibiting further viral replication.
  • Competitive Inhibition : It acts as a competitive inhibitor of viral DNA polymerases, similar to cidofovir, effectively reducing viral load in infected cells .

Antiviral Efficacy

Research indicates that this compound exhibits significant antiviral activity against:

  • Cytomegalovirus (CMV) : Particularly relevant for immunocompromised patients.
  • Herpesviruses : Its structural properties may also extend its efficacy against other herpesviruses.

Comparative Analysis with Other Antiviral Agents

The following table summarizes the structural and functional comparisons between this compound and other nucleotide analogues:

Compound NameStructural FeaturesUnique Aspects
CidofovirNucleotide analogue; contains a phosphonate groupEstablished antiviral agent; FDA-approved
AdefovirNucleotide analogue; acyclic nucleotidePrimarily used for hepatitis B treatment
TenofovirNucleotide analogue; phosphonate groupUsed in HIV treatment; different mechanism
This compoundModified cytosine analogue with phosphonated structurePotential for new derivatives with enhanced efficacy

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on CMV Inhibition :
    • Researchers demonstrated that the compound significantly reduced CMV replication in vitro. The study reported a dose-dependent decrease in viral load, indicating its potential as a therapeutic agent for CMV infections in immunocompromised patients.
  • Pharmacokinetic Properties :
    • Preliminary pharmacokinetic studies suggest that the compound may exhibit similar absorption and distribution characteristics to cidofovir, which could influence its efficacy and safety profile in clinical settings .
  • Potential Modifications :
    • Ongoing research is investigating structural modifications of the compound to enhance its antiviral activity and reduce potential toxicity, aiming to develop new derivatives with improved therapeutic profiles.

Properties

CAS No.

1312776-50-3

Molecular Formula

C10H18N3O6P

Molecular Weight

307.24 g/mol

IUPAC Name

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-ethoxyphosphinic acid

InChI

InChI=1S/C10H18N3O6P/c1-2-19-20(16,17)7-18-8(6-14)5-13-4-3-9(11)12-10(13)15/h3-4,8,14H,2,5-7H2,1H3,(H,16,17)(H2,11,12,15)/t8-/m0/s1

InChI Key

VLXLHNRGQDFHAA-QMMMGPOBSA-N

Isomeric SMILES

CCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)O

Canonical SMILES

CCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O

Origin of Product

United States

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